molecular formula C9H22N2O2S B13286523 N-Ethyl-N-{3-[(propan-2-yl)amino]propyl}methanesulfonamide

N-Ethyl-N-{3-[(propan-2-yl)amino]propyl}methanesulfonamide

Cat. No.: B13286523
M. Wt: 222.35 g/mol
InChI Key: CZDIPIBXEJDNEU-UHFFFAOYSA-N
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Description

N-Ethyl-N-{3-[(propan-2-yl)amino]propyl}methanesulfonamide is an organic compound with the molecular formula C9H22N2O2S. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry. It is a tertiary amine with a sulfonamide group, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Ethyl-N-{3-[(propan-2-yl)amino]propyl}methanesulfonamide can be synthesized through a multi-step process involving the reaction of N-ethyl-N-(propan-2-yl)propan-2-amine with methanesulfonyl chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a temperature range of 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pH control is common to maintain consistent reaction conditions and minimize the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-{3-[(propan-2-yl)amino]propyl}methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Ethyl-N-{3-[(propan-2-yl)amino]propyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, inhibiting enzyme activity. Additionally, the tertiary amine group can participate in ionic interactions, further stabilizing the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Ethyl-N-{3-[(propan-2-yl)amino]propyl}methanesulfonamide is unique due to its combination of a sulfonamide group and a tertiary amine, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications, distinguishing it from other similar amines .

Properties

Molecular Formula

C9H22N2O2S

Molecular Weight

222.35 g/mol

IUPAC Name

N-ethyl-N-[3-(propan-2-ylamino)propyl]methanesulfonamide

InChI

InChI=1S/C9H22N2O2S/c1-5-11(14(4,12)13)8-6-7-10-9(2)3/h9-10H,5-8H2,1-4H3

InChI Key

CZDIPIBXEJDNEU-UHFFFAOYSA-N

Canonical SMILES

CCN(CCCNC(C)C)S(=O)(=O)C

Origin of Product

United States

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